1H-Imidazolium, 1-methyl-3-pentyl-, bromide

Übersicht

Beschreibung

Molecular Structure Analysis

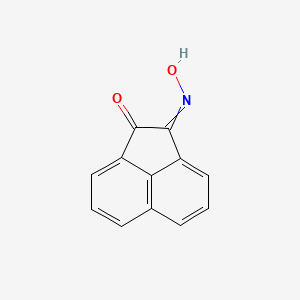

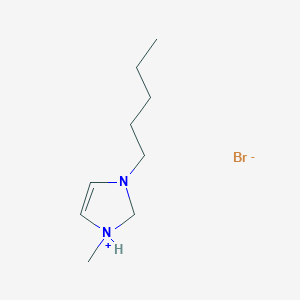

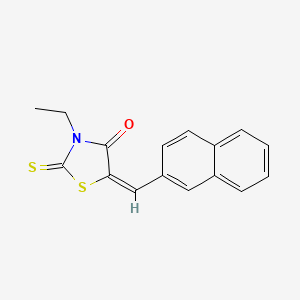

The molecular structure of 1H-Imidazolium, 1-methyl-3-pentyl-, bromide consists of nine carbon atoms, nineteen hydrogen atoms, one bromine atom, and two nitrogen atoms . The exact mass is 234.07300 .Physical And Chemical Properties Analysis

1H-Imidazolium, 1-methyl-3-pentyl-, bromide is a clear liquid that ranges in color from colorless to brown . It has a refractive index ranging from 1.5350 to 1.5390 . It should be stored in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen

-

Biological Activity Evaluation and Toxicity Screening

- Field : Medicinal Chemistry

- Application : Imidazolium-based ionic liquids have been evaluated for their antimicrobial properties against a wide range of bacteria and fungi .

- Method : A series of long-chain imidazolium-based ionic liquids were synthesized and their antimicrobial properties were evaluated . The toxicity of these compounds was also assessed using various biomodels .

- Results : The compounds demonstrated significant antibacterial and antifungal activity . The toxicity results indicate that ionic liquids containing an ester functional group in the alkyl side chain exhibited much lower toxicity to D. magna and acetylcholinesterase inhibition than ionic liquids with long alkyl chain without polar substituents .

-

Siderophores Synthesis

- Field : Biochemistry

- Application : Imidazolium-based ionic liquids are used in the synthesis of siderophores, small molecules known for their high iron binding capacity .

- Method : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

- Results : Siderophores play a crucial role in regulating bioavailable iron levels . They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

-

Electrolytes for Supercapacitors

- Field : Electrochemistry

- Application : Imidazolium-based ionic liquids are used as affordable, anti-corrosion electrolytes for activated carbon-based electrochemical capacitors (ECs) .

- Method : The ILs 1-hexyl 3-methylimidazolium bromide ([HMIM]Br) and 1-ethyl 3-methylimidazolium ethyl sulfate ([EMIM]ES) were synthesized . Significant features including viscosity, electrical conductivity, and electrochemical tests were investigated in the region of ambient temperature up to 105 °C .

- Results : The symmetric ECs in imidazolium-based electrolytes, which display exceptional electrochemical stability at a maximum voltage of up to 3.5 V, deliver high energy . At room temperature, the specific capacitance of the electrolyte containing IL [HMIM]Br drops to 87 F g −1 (with an energy density of 37 Wh kg −1) from 174 F g −1 (with an energy density of 74 Wh kg −1) under 105 °C .

-

Surfactants, Liquid Crystals, and Precursors for Lipophilic N-heterocyclic Carbenes

- Field : Material Science

- Application : Imidazolium-based ionic liquids are used as surfactants, liquid crystals, and precursors for lipophilic N-heterocyclic carbenes .

- Method : The synthesis of these materials involves the use of imidazolium-based ionic liquids .

- Results : These materials have potential use in several applications, including extractants, and conductive media for batteries and fuels cells .

-

Active Pharmaceutical Agents

- Field : Pharmacology

- Application : Imidazolium-based ionic liquids have been studied for their unique physical, chemical, and biological properties, which allow them to be used as active pharmaceutical agents .

- Method : A series of long-chain imidazolium-based ionic liquids were synthesized and evaluated for their antimicrobial properties against a wide range of bacteria and fungi .

- Results : All compounds demonstrated significant antibacterial and antifungal activity . The toxicity results indicate that ionic liquids containing an ester functional group in the alkyl side chain exhibited much lower toxicity to D. magna and acetylcholinesterase inhibition than ionic liquids with long alkyl chain without polar substituents .

-

Multifunctional Materials

- Field : Material Science

- Application : Imidazolium-based ionic liquids are used for designing multifunctional materials .

- Method : The synthesis of these materials involves the use of imidazolium-based ionic liquids .

- Results : These materials find their applications in different processes and production technologies, including chemical separations, electrochemistry, organic chemistry, polymer chemistry, biocatalysis, biomass conversion, solar and thermal energy conversion, biological and medical procedures, and others .

Safety And Hazards

This compound is not intended for human or veterinary use. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Eigenschaften

IUPAC Name |

1-methyl-3-pentyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-8H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBQNYKGZGGEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C[NH+](C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70784784 | |

| Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazolium, 1-methyl-3-pentyl-, bromide | |

CAS RN |

343851-31-0 | |

| Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one](/img/structure/B1655227.png)

![5-(4-Fluoroanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655229.png)

![1,3,8-Trimethyl-5-morpholin-4-ylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655230.png)

![4-(4-Chlorophenyl)-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655232.png)

![4-(3,4-Dichlorophenyl)-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655233.png)

![8,10,12-Trimethyl-4-(4-methylphenyl)-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655234.png)

![4,8-Dimethyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655237.png)

![4-Ethyl-10,12-dimethyl-8-phenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655238.png)